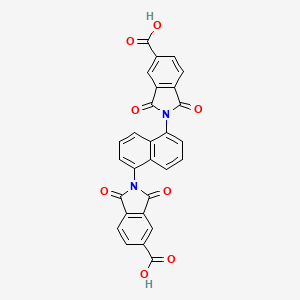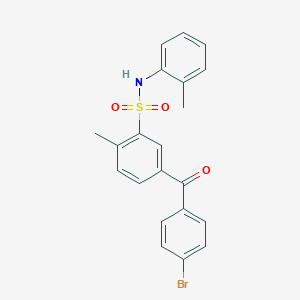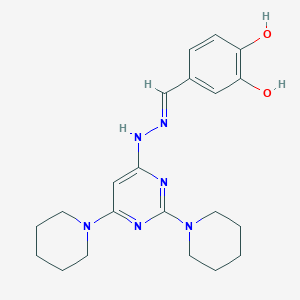
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), also known as NDI, is a type of organic compound that has been widely used in scientific research. This compound has been found to have various applications in the field of chemistry, biology, and material science.
Mecanismo De Acción
The mechanism of action of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is not fully understood. However, it has been found to interact with various biomolecules, including proteins and nucleic acids. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to bind to DNA and RNA, which can lead to changes in their structure and function. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has also been found to interact with enzymes, which can affect their activity.
Biochemical and Physiological Effects:
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to have anticancer properties, which can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also soluble in various solvents, which makes it easy to handle in the lab. However, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be difficult to functionalize, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in scientific research. One direction is the development of novel materials and polymers based on 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid). Another direction is the use of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) as a fluorescent probe for the detection of biomolecules in vivo. In addition, the use of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, is an area of active research.
Conclusion:
In conclusion, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a unique organic compound that has found various applications in scientific research. Its synthesis method is well-established, and it has been found to have several advantages and limitations for lab experiments. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for its use in scientific research. Overall, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a promising compound that has the potential to contribute to various fields of research.
Métodos De Síntesis
The synthesis of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be achieved through various methods. One of the most common methods is the reaction between 1,5-naphthalenediamine and phthalic anhydride in the presence of a catalyst. This method produces 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in high yields and purity. Other methods include the reaction between naphthalene-1,5-dicarboxylic acid and 1,2-diaminobenzene, and the reaction between 1,5-naphthalenediamine and 1,2,4,5-benzenetetracarboxylic dianhydride.
Aplicaciones Científicas De Investigación
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been extensively used in scientific research due to its unique properties. It has been found to have applications in various fields, including material science, organic electronics, and biomedicine. In material science, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a semiconducting material for the fabrication of organic field-effect transistors. In biomedicine, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a fluorescent probe for the detection of various biomolecules.
Propiedades
IUPAC Name |
2-[5-(5-carboxy-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O8/c31-23-17-9-7-13(27(35)36)11-19(17)25(33)29(23)21-5-1-3-15-16(21)4-2-6-22(15)30-24(32)18-10-8-14(28(37)38)12-20(18)26(30)34/h1-12H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZTEQOYJUSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C(=C1)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6106520.png)
![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)

![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)